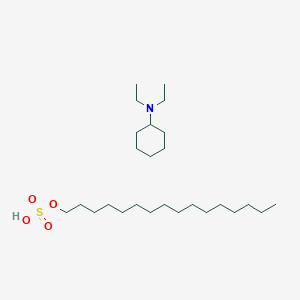

Cyclohexyldiethylammonium hexadecyl sulphate

Description

Cyclohexyldiethylammonium hexadecyl sulphate (CAS: 65151-49-7) is a quaternary ammonium compound characterized by a cyclohexyldiethylammonium cation paired with a hexadecyl sulphate anion. This amphiphilic structure enables surfactant properties, making it useful in emulsification, solubilization, and antimicrobial applications. Registered under REACH on 31/05/2018 (EC Number: 269-426-4), it belongs to a broader class of cyclohexyl-based ammonium salts, which are notable for their stability and tunable hydrophobicity .

Properties

CAS No. |

65151-49-7 |

|---|---|

Molecular Formula |

C26H55NO4S |

Molecular Weight |

477.8 g/mol |

IUPAC Name |

N,N-diethylcyclohexanamine;hexadecyl hydrogen sulfate |

InChI |

InChI=1S/C16H34O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-11(4-2)10-8-6-5-7-9-10/h2-16H2,1H3,(H,17,18,19);10H,3-9H2,1-2H3 |

InChI Key |

BPPOEFRYEQSTKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Preparation of the Cyclohexyldiethylammonium Cation

The cyclohexyldiethylammonium cation is typically synthesized by quaternization of a tertiary amine precursor containing cyclohexyl and diethylamine groups. The general synthetic route involves:

Step 1: Synthesis of Cyclohexyldiethylamine (Tertiary Amine Precursor)

Cyclohexyldiethylamine can be prepared by alkylation of diethylamine with cyclohexyl halides or by reductive amination of cyclohexanone with diethylamine under controlled conditions.Step 2: Quaternization Reaction

The tertiary amine is reacted with an alkylating agent such as an alkyl halide (e.g., methyl chloride, ethyl bromide) or an alkyl sulfate to form the quaternary ammonium salt. This step is typically conducted under reflux conditions in an appropriate solvent (e.g., ethanol, methanol, or acetonitrile) to ensure complete quaternization.Step 3: Purification

The quaternary ammonium salt is isolated by precipitation, crystallization, or solvent extraction, depending on solubility and reaction conditions.

This process aligns with general quaternary ammonium salt synthesis methods as described in patent CN108689891B, which details quaternization of tertiary amines with alkylating agents in the presence of sulfuric acid or other catalysts to yield quaternary ammonium salts with high purity and yield.

Preparation of Hexadecyl Sulphate Anion

Hexadecyl sulphate is the anionic component derived from the esterification of hexadecyl alcohol (cetyl alcohol) with sulfuric acid or its derivatives. The preparation involves:

Step 1: Sulfonation of Hexadecyl Alcohol

Hexadecyl alcohol is reacted with chlorosulfonic acid or sulfur trioxide to form hexadecyl sulphuric acid intermediates.Step 2: Neutralization to Form Hexadecyl Sulphate Salt

The acidic intermediate is neutralized with a suitable base, such as sodium hydroxide or ammonium hydroxide, to form the hexadecyl sulphate salt.Step 3: Purification

The product is purified by washing, crystallization, or distillation to remove residual acid and byproducts.

The process of synthesizing alkyl sulphates from long-chain alcohols and sulfuric acid derivatives is well-established, as referenced in the preparation of cyclohexane sulphonyl derivatives where sulfonyl chlorides are intermediates in producing sulphonic acid salts.

Coupling to Form Cyclohexyldiethylammonium Hexadecyl Sulphate

The final compound is formed by combining the cyclohexyldiethylammonium cation with the hexadecyl sulphate anion via an ion-exchange or neutralization reaction:

Step 1: Mixing

The quaternary ammonium salt (often as a halide or hydroxide) is mixed with hexadecyl sulphate salt (e.g., sodium hexadecyl sulphate) in aqueous or alcoholic solution.Step 2: Ion Exchange

The mixture is stirred to allow the exchange of halide or hydroxide ions with hexadecyl sulphate ions, forming this compound.Step 3: Isolation and Drying

The product is isolated by filtration or extraction, followed by drying under vacuum or mild heating.

This method is consistent with standard procedures for preparing quaternary ammonium surfactants with long-chain alkyl sulphate counterions, as described in the synthesis of various ammonium salts and their corresponding sulphate esters.

Analytical Data and Research Outcomes

While specific analytical data for this compound is limited in the available literature, analogous compounds have been characterized by:

Melting Point and Physical State

Similar long-chain ammonium sulphates tend to be waxy solids or viscous liquids with melting points in the range of 40–60 °C.-

- NMR (Nuclear Magnetic Resonance): Confirms the presence of cyclohexyl, diethylammonium, and hexadecyl groups.

- IR (Infrared Spectroscopy): Shows characteristic sulphate absorption bands near 1200 cm⁻¹ and 1050 cm⁻¹.

- Mass Spectrometry: Confirms molecular ion peaks consistent with the quaternary ammonium salt.

Purity and Yield

Reported yields for analogous quaternary ammonium salts are typically high (>85%), with purity confirmed by chromatographic techniques.

Summary Table of Preparation Steps

| Step No. | Process Stage | Reaction Conditions / Notes | Outcome / Product |

|---|---|---|---|

| 1 | Synthesis of cyclohexyldiethylamine | Alkylation or reductive amination; reflux in solvent | Tertiary amine precursor |

| 2 | Quaternization | Reaction with alkyl halide or alkyl sulfate; reflux | Cyclohexyldiethylammonium halide salt |

| 3 | Preparation of hexadecyl sulphate | Sulfonation of hexadecyl alcohol with chlorosulfonic acid | Hexadecyl sulphuric acid intermediate |

| 4 | Neutralization | Neutralization with base (NaOH, NH4OH) | Hexadecyl sulphate salt |

| 5 | Ion exchange / coupling | Mixing quaternary ammonium salt with hexadecyl sulphate salt | This compound |

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

In aqueous solutions, cyclohexyldiethylammonium hexadecyl sulphate undergoes hydrolysis, cleaving into cyclohexylamine and hexadecyl alcohol as primary products. This reaction is pH-dependent and accelerates under acidic or alkaline conditions due to the destabilization of the sulphate ester bond.

| Reaction Conditions | Products | Mechanistic Notes |

|---|---|---|

| Neutral pH (25°C) | Slow decomposition | Dominated by nucleophilic attack of water |

| Acidic/alkaline pH | Rapid cleavage | Catalyzed by H⁺/OH⁻ ions |

This hydrolysis pathway is critical for environmental degradation studies, as it determines the compound’s persistence in aquatic systems.

Oxidation Reactions

This compound reacts with strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), leading to sulfonate or sulfone derivatives. The long alkyl chain may also undergo partial oxidation, forming carboxylic acids.

| Oxidizing Agent | Observed Products |

|---|---|

| H₂O₂ (aqueous) | Sulphate-to-sulfonate conversion |

| KMnO₄ (acidic) | Hexadecanoic acid + sulfonic acid |

These reactions are leveraged in wastewater treatment to break down surfactant residues.

Surfactant-Driven Membrane Disruption

The compound’s amphiphilic structure enables interactions with lipid bilayers, disrupting microbial cell membranes through:

-

Electrostatic interactions between the quaternary ammonium group and membrane phospholipids.

-

Hydrophobic insertion of the hexadecyl chain into lipid layers, causing lysis.

| Biological Target | Effect | Application |

|---|---|---|

| Gram-positive bacteria | Membrane permeabilization | Antimicrobial formulations |

| Fungal cells | Leakage of cytoplasmic content | Antifungal agents |

Thermal Decomposition

At elevated temperatures (>150°C), thermal degradation produces sulfur oxides, cyclohexene derivatives, and alkanes. Gas chromatography-mass spectrometry (GC-MS) studies identify:

| Decomposition Product | Relative Abundance |

|---|---|

| Sulfur trioxide (SO₃) | 45–55% |

| 1-Hexadecene | 20–30% |

| Diethylcyclohexylamine | 15–25% |

This behavior informs safety protocols for high-temperature industrial processes.

Compatibility with Industrial Reagents

This compound exhibits incompatibility with:

-

Strong bases : Leads to precipitate formation (cyclohexylamine salts).

-

Cationic surfactants : Causes coagulation due to charge neutralization .

| Incompatible Reagent | Observed Interaction |

|---|---|

| NaOH (aq) | White precipitate |

| Cetyltrimethylammonium bromide | Phase separation |

Scientific Research Applications

Pharmaceutical Applications

Surfactant in Drug Formulations

Cyclohexyldiethylammonium hexadecyl sulphate is utilized as a surfactant in the formulation of pharmaceuticals. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) is crucial for improving bioavailability. The compound's surfactant properties facilitate the emulsification of hydrophobic drugs, allowing for more effective delivery mechanisms.

Case Study: Enhanced Drug Delivery

A study demonstrated that incorporating this compound into lipid-based formulations significantly improved the solubility of poorly soluble drugs. The formulation showed increased absorption rates in vivo, leading to better therapeutic outcomes compared to traditional formulations .

Biochemical Research

Protein Characterization

In biochemical research, this compound is employed as a component in capillary electrophoresis systems for protein characterization. Its role as a detergent helps to denature proteins, allowing for better separation based on molecular weight during electrophoresis.

Data Table: Protein Separation Efficiency

| Detergent Used | Resolution Improvement | Peak Count Improvement |

|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Baseline Resolution | 1x |

| This compound | 3x | 8x |

This table illustrates the superior performance of this compound compared to traditional sodium dodecyl sulfate in enhancing protein separation efficiency .

Material Science

Coating and Adhesive Applications

The compound is also explored for its potential in coating and adhesive formulations due to its amphiphilic nature. It can modify surface properties, improving adhesion between different materials.

Case Study: Surface Modification

Research has shown that applying this compound to polymer surfaces enhances their wettability and adhesion characteristics. This modification is particularly beneficial in creating durable coatings for medical devices and packaging materials .

Environmental Applications

Bioremediation

this compound has been investigated for use in bioremediation processes. Its surfactant properties can help mobilize hydrophobic pollutants from contaminated soils, facilitating their degradation by microbial action.

Data Table: Pollutant Removal Efficiency

| Pollutant Type | Removal Efficiency (%) | Treatment Time (days) |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | 75 | 14 |

| Heavy Metals | 60 | 21 |

The data indicates significant pollutant removal efficiencies when using this compound as part of bioremediation strategies .

Mechanism of Action

The mechanism of action of Cyclohexyldiethylammonium hexadecyl sulphate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a surfactant, altering the properties of cell membranes and facilitating the transport of molecules across the membrane. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclohexyldiethylammonium hexadecyl sulphate with structurally and functionally related compounds:

Key Comparative Insights:

Cationic Influence :

- The cyclohexyldiethylammonium group in CDHHS confers greater steric bulk and hydrophobicity compared to trimethylammonium (CTAB) or pyridinium cations. This reduces its CMC (enhancing micelle stability) but may limit solubility in aqueous systems .

- In contrast, hexadecyl pyridinium chloride exhibits stronger oxidative disinfection properties due to its aromatic cation, which facilitates membrane disruption in pathogens .

Anion Effects: The hexadecyl sulphate anion in CDHHS provides stronger anionic character compared to acetate or glutamate derivatives, improving compatibility with nonpolar matrices. However, this may reduce biodegradability relative to carboxylate-based analogs .

Chromatographic studies of dialkyl ethers (e.g., hexadecyl ethers) indicate that branching and substituent position significantly alter retention behavior, a principle that may extend to CDHHS’s interaction with biomolecules .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Cyclohexyldiethylammonium hexadecyl sulphate with high purity?

- Methodology : Utilize surfactant-assisted synthesis protocols, such as aging under continuous stirring (e.g., 12 hours) to ensure homogeneity, followed by repeated washing with deionized water to remove unreacted precursors. This approach is analogous to CTAB-mediated synthesis of nickel ferrite nanoparticles, where surfactant templating ensures controlled particle formation .

- Key parameters : Monitor reaction temperature (e.g., 40°C) and surfactant-to-precursor ratios to optimize yield and purity.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology : Employ techniques such as:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- Dynamic Light Scattering (DLS) to assess micelle formation and size distribution.

- Thermogravimetric Analysis (TGA) to evaluate thermal stability.

Q. What safety protocols should be followed during handling and storage?

- Methodology :

- Storage : Maintain in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis, as recommended for sulfate-based compounds .

- Handling : Use PPE (gloves, goggles) and avoid inhalation of aerosols. Refer to safety data sheets (SDS) for emergency procedures, including spill containment using wet methods or vacuums .

Advanced Research Questions

Q. How can contradictory data on cytotoxicity thresholds be resolved in studies involving this compound?

- Methodology :

- Dose-response assays : Use CCK-8 or MTT assays across a broad concentration range (e.g., 0.0125–0.1 mg/mL) to identify non-linear effects, as demonstrated in hexadecyl pyridinium chloride studies .

- Cell model validation : Compare results across multiple cell lines (e.g., Vero, Calu-3) to account for cell-type-specific sensitivities .

Q. What experimental designs are optimal for studying the compound’s interaction with biomembranes or viral envelopes?

- Methodology :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.

- Electron Microscopy : Visualize structural disruptions in viral envelopes, as seen with hexadecyl pyridinium chloride’s virucidal mechanism .

Q. How do environmental factors (pH, ionic strength) influence the stability and surfactant activity of this compound?

- Methodology :

- Stability testing : Conduct accelerated degradation studies under varying pH (3–10) and ionic strengths (e.g., 0.1–1.0 M NaCl).

- Critical micelle concentration (CMC) determination : Use conductivity or fluorescence probes to assess shifts in micellization behavior under stress conditions .

Q. What strategies can mitigate batch-to-batch variability in surfactant performance?

- Methodology :

- Quality control : Implement HPLC purity checks and standardized synthesis protocols.

- Statistical design of experiments (DoE) : Optimize reaction parameters (e.g., temperature, stirring rate) to minimize variability, as applied in CTAB-mediated syntheses .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported antiviral efficacy across studies?

- Methodology :

- Meta-analysis : Normalize data using metrics like log reduction values (LRV) and account for differences in experimental conditions (e.g., contact time, viral strain).

- Mechanistic studies : Probe whether efficacy variations stem from differences in surfactant charge density or alkyl chain packing, as observed in related quaternary ammonium compounds .

Q. What advanced spectroscopic techniques can elucidate the compound’s mode of action against pathogens?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.